Diethyl 2-[2-(4-pyridyl)ethyl]malonate
Description
Contextualization within Malonate Ester Chemistry and Active Methylene (B1212753) Compounds
Diethyl 2-[2-(4-pyridyl)ethyl]malonate belongs to the class of compounds known as malonate esters. A defining feature of these molecules is the presence of a methylene group (-CH2-) flanked by two carbonyl groups. This arrangement renders the protons on the methylene carbon acidic, making it an "active methylene" compound. chemicalbook.com The resulting carbanion, readily formed upon treatment with a base, is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. askfilo.com This reactivity is central to the utility of malonate esters in classical organic transformations such as alkylation, acylation, and the Knoevenagel and Michael reactions. chemicalbook.com
Structural Features and Chemical Significance of the Pyridyl-Ethyl Malonate Scaffold
The chemical significance of this compound is derived from the synergistic interplay of its constituent parts. The diethyl malonate core provides a reactive handle for synthetic elaboration, while the 4-pyridylethyl substituent imparts specific properties that influence its reactivity and potential applications. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common motif in pharmaceuticals and other biologically active compounds. researchgate.net Its presence in the scaffold introduces basicity, the potential for hydrogen bonding, and the ability to coordinate with metal centers. The ethyl linker provides flexibility and separates the reactive malonate center from the aromatic pyridine ring.
Historical Development and Evolution of its Role as a Synthetic Intermediate
The synthesis of compounds like this compound is rooted in the foundational principles of malonate ester chemistry. A key reaction for its preparation is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In 1947, a seminal paper by Doering and Weil demonstrated the base-promoted conjugate addition of malonate esters to 2- and 4-vinylpyridine (B31050), establishing that olefinic N-heterocycles are effective Michael acceptors. nih.govnsf.gov This work laid the groundwork for the synthesis of pyridyl-ethyl malonate derivatives.
The evolution of its role as a synthetic intermediate has been closely tied to the increasing demand for functionalized heterocyclic compounds in various fields, particularly in medicinal chemistry and materials science. Initially valued for its straightforward application in building carbon skeletons, its utility has expanded as new synthetic methodologies have emerged.
Current Research Landscape and Emerging Applications
The current research landscape for this compound and its derivatives is vibrant and expanding. A significant area of interest is its use in the synthesis of indolizine (B1195054) derivatives. Indolizines are bicyclic aromatic nitrogen-containing heterocycles that form the core of various natural products and pharmacologically active compounds. rsc.orgmdpi.com The reaction of this compound with suitable reagents allows for the construction of the indolizine scaffold, opening avenues to new therapeutic agents.
Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK3), which is implicated in a range of diseases including neurodegenerative disorders and cancer. The pyridyl moiety can engage in key interactions within the enzyme's active site, while the malonate portion can be further functionalized to optimize binding and activity.
The compound and its analogues have also shown promise as antimicrobial and antifungal agents. mdpi.comresearchgate.net Research has demonstrated that certain malonate derivatives exhibit inhibitory activity against various bacterial and fungal strains, including Staphylococcus aureus and Fusarium oxysporum. mdpi.com This has spurred interest in developing new classes of antimicrobial drugs based on this scaffold. In a notable application, a derivative of this compound serves as an intermediate in the synthesis of the antifungal drug posaconazole (B62084). google.com
Below are interactive data tables summarizing the key properties, reactions, and applications of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.31 g/mol |
| Appearance | Not specified |
| CAS Number | 92501-98-9 |
Key Reactions of this compound
| Reaction Type | Description |
| Alkylation | The active methylene protons can be removed by a base to form a nucleophilic enolate, which can then be alkylated by reacting with an alkyl halide. |
| Knoevenagel Condensation | Reaction with aldehydes and ketones to form α,β-unsaturated compounds. |
| Michael Addition | As a Michael donor, the enolate can add to α,β-unsaturated carbonyl compounds. |
| Hydrolysis and Decarboxylation | The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield a substituted carboxylic acid. |
| Synthesis of Heterocycles | Used as a precursor for the synthesis of more complex heterocyclic systems like indolizines. |
Applications of this compound and its Derivatives
| Application Area | Examples and Findings |
| Medicinal Chemistry | Precursor for the synthesis of potential GSK3 inhibitors and other pharmacologically active molecules. |
| Antimicrobial Agents | Derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. |
| Antifungal Agents | Used in the synthesis of the antifungal drug posaconazole and other compounds with activity against fungi like Fusarium oxysporum. mdpi.comgoogle.com |
| Organic Synthesis | A versatile building block for the construction of complex molecular architectures, particularly functionalized pyridines and indolizines. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(2-pyridin-4-ylethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)6-5-11-7-9-15-10-8-11/h7-10,12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLLKTXONXXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=NC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diethyl 2 2 4 Pyridyl Ethyl Malonate
Foundational Malonic Ester Synthesis Pathways
The malonic ester synthesis is a classic and versatile method in organic chemistry for preparing carboxylic acids and their derivatives. libretexts.org This pathway is particularly well-suited for synthesizing Diethyl 2-[2-(4-pyridyl)ethyl]malonate due to the acidic nature of the α-hydrogens in diethyl malonate, which facilitates the formation of a key carbanion intermediate. libretexts.org
The most direct and commonly employed method for synthesizing this compound is the alkylation of diethyl malonate with a suitable 4-(2-haloethyl)pyridine derivative. This reaction proceeds via a standard SN2 mechanism, where the enolate of diethyl malonate acts as a nucleophile. libretexts.org The process involves two main steps: the formation of the diethyl malonate enolate ion, followed by its reaction with the alkylating agent. masterorganicchemistry.com
The generation of the malonate anion (enolate) is a critical step, and its efficiency is highly dependent on the choice of base and solvent. libretexts.org The pKa of the α-hydrogens in diethyl malonate is approximately 13, making them readily removable by a moderately strong base. libretexts.org
Traditional Systems: A conventional approach involves using sodium ethoxide (NaOEt) as the base in ethanol (B145695) as the solvent. libretexts.org The ethoxide base is advantageous as it matches the ester groups of the malonate, preventing transesterification reactions. libretexts.org In this system, the sodium ethoxide deprotonates the diethyl malonate to form the sodiomalonic ester, a potent nucleophile. libretexts.orglibretexts.org
Advanced and Alternative Systems: To achieve higher yields and reaction rates, various alternative systems have been explored. Stronger, sterically hindered bases like lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (B95107) (THF) can ensure complete and rapid conversion to the enolate ion. libretexts.org Polar aprotic solvents like dimethylformamide (DMF) and THF are also beneficial as they can improve the solubility of reactants and stabilize intermediates.
Phase-transfer catalysis (PTC) offers another refined approach. This method can utilize a weaker base like potassium carbonate in an inert solvent, with a phase-transfer agent such as a tetraalkylammonium salt facilitating the reaction between the aqueous and organic phases. google.com Research has shown that adding the phase-transfer catalyst after approximately 50-80% of the malonate has already reacted can significantly improve the conversion rate. google.com Furthermore, ionic liquids have emerged as highly effective "green" solvents that can enhance reaction kinetics. Their high polarity and unique solvation properties stabilize the reactive enolate, leading to significantly improved product yields compared to conventional organic solvents. sapub.org
| Base | Solvent | Key Advantages/Findings | Reference |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethanol | Standard, cost-effective method; prevents transesterification. | libretexts.orglibretexts.org |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Strong, non-nucleophilic base; ensures complete enolate formation. | libretexts.org |
| Potassium Carbonate (K₂CO₃) | Inert Solvent (e.g., EDC) | Used in phase-transfer catalysis (PTC) for improved conversion. | google.com |
| Sodium Hydride (NaH) | Ionic Liquids (e.g., [BMIM]BF₄) | Significantly higher yields (up to 79%) compared to conventional solvents due to enhanced enolate stability. | sapub.org |
The structure of the alkylating agent, specifically the nature of the halide in the 4-(2-haloethyl)pyridine, plays a pivotal role in the efficiency of the SN2 reaction. libretexts.org The reaction rate is directly dependent on the leaving group ability of the halide.
For the synthesis of this compound, 4-(2-bromoethyl)pyridine (B1287082) is a commonly cited alkylating agent. The efficiency of the reaction follows the general trend for leaving group ability in SN2 reactions: I > Br > Cl > F. Therefore, using 4-(2-iodoethyl)pyridine would result in the fastest reaction rate, while 4-(2-chloroethyl)pyridine (B1610578) would be slower. The choice of halide is often a balance between reactivity and the cost or availability of the starting material. The alkylating agent must also be a primary or secondary halide, as tertiary halides would lead to undesirable E2 elimination side-products. libretexts.orgyoutube.com
| Alkylating Agent | Leaving Group | Relative Reactivity | Reference |
|---|---|---|---|
| 4-(2-Iodoethyl)pyridine | Iodide (I⁻) | Highest | libretexts.org |
| 4-(2-Bromoethyl)pyridine | Bromide (Br⁻) | High | libretexts.org |
| 4-(2-Chloroethyl)pyridine | Chloride (Cl⁻) | Moderate | libretexts.org |
An alternative to direct alkylation is the use of a Michael (or conjugate) addition reaction. This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, an activated olefin. nsf.govscispace.com For the synthesis of the target compound, this would involve the Michael addition of the diethyl malonate enolate to 4-vinylpyridine (B31050). nsf.gov
This reaction was first demonstrated in principle by Doering and Weil, who showed that malonate esters could undergo conjugate addition with 4-vinylpyridine in the presence of a base. nsf.gov The reaction proceeds by nucleophilic attack of the malonate carbanion at the β-carbon of the vinyl group, followed by protonation to yield the final product, this compound. nsf.gov This method provides an alternative C-C bond-forming strategy that avoids the direct use of haloethyl-pyridine derivatives. Mild conditions, such as using a catalytic amount of potassium tert-butoxide (KOt-Bu) in a solvent like dichloromethane (B109758) at room temperature, have been shown to be effective for the addition of diethyl malonate to similar Michael acceptors, often resulting in high yields. scispace.com
Alkylation of Diethyl Malonate with 4-(2-haloethyl)pyridine Derivatives
Modern and Sustainable Synthetic Innovations
Recent advancements in chemical synthesis have focused on developing more efficient, scalable, and environmentally friendly processes. Flow chemistry, microwave-assisted synthesis, and the application of green chemistry principles are at the forefront of these innovations.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, presents a paradigm shift from traditional batch production. By conducting reactions in a continuous stream through a reactor, flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. While specific flow synthesis protocols for this compound are not yet established, the synthesis of related pyridine (B92270) derivatives has been successfully demonstrated in flow reactors. mdpi.com
The synthesis of the target compound could be adapted to a flow process by pumping solutions of the starting materials, such as diethyl malonate and a suitable 4-pyridylethyl halide, along with a base, through a heated reactor coil. The short residence times and precise temperature control in a flow system could lead to higher yields and purity of the final product. researchgate.netnih.govunimi.it
Table 2: Potential Advantages of Flow Synthesis for this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Challenging, often requires re-optimization. | Straightforward by extending operation time or using larger reactors. |
| Safety | Handling of large quantities of reagents poses risks. | Small reaction volumes at any given time enhance safety. |
| Heat Transfer | Inefficient, can lead to localized overheating and side products. | Highly efficient, ensuring uniform temperature and better control. |
| Reaction Time | Often requires long reaction times for completion. | Can be significantly reduced due to enhanced reaction kinetics. |
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The synthesis of α-aryl malonates, including the reaction of diethyl malonate with 2-bromopyridine, has been effectively achieved using microwave heating. doi.orgresearchgate.net
A similar strategy could be employed for the synthesis of this compound. The reaction of diethyl malonate with a 4-(2-haloethyl)pyridine in the presence of a suitable base and potentially a phase-transfer catalyst could be significantly enhanced by microwave irradiation. researchgate.net The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Related Aryl Malonate
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours | Moderate | doi.org |
| Microwave Irradiation | 10-30 minutes | High | doi.org |
Implementation of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.
A key aspect of green chemistry is the careful selection and use of solvents, as they often constitute the largest mass component of a reaction and contribute significantly to waste generation. jk-sci.com Efforts to improve the environmental footprint of the synthesis of this compound should focus on minimizing solvent use or replacing hazardous solvents with more benign alternatives. researchgate.netscribd.comresearchgate.net
Traditional syntheses may employ polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). While effective, these solvents have associated health and environmental concerns. Green chemistry encourages the substitution of such solvents with greener alternatives, such as bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even water, where feasible. rsc.org Solvent selection guides can be valuable tools in identifying more sustainable options based on safety, health, and environmental metrics.
Atom Economy and Reduction of By-product Formation
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.educhemrxiv.org A high atom economy signifies that most of the atoms from the starting materials are utilized in forming the target molecule, thereby minimizing waste generation. rsc.org Reactions with 100% atom economy, such as rearrangements and addition reactions, are considered ideal from an environmental standpoint. scranton.edu
Reaction Scheme for Traditional Diethyl Malonate Synthesis:
ClCH₂CO₂Na + NaCN → NCCH₂CO₂Na + NaCl
NCCH₂CO₂Na + 2 C₂H₅OH + 2 HCl → C₂H₅O₂CCH₂CO₂C₂H₅ + NH₄Cl + NaCl wikipedia.org
In contrast, modern synthetic routes aim to improve atom economy. For instance, the carbonylation of sodium chloroacetate (B1199739) using carbon monoxide and ethanol, catalyzed by transition metal complexes like dicobalt octacarbonyl, offers a more atom-efficient alternative. wikipedia.orggoogle.com
Alkylation Step By-products: The subsequent alkylation of diethyl malonate with a suitable 4-pyridylethyl halide, such as 4-(2-bromoethyl)pyridine, to form the final product is a substitution reaction. In this step, the primary by-product is a simple salt, for example, sodium bromide if sodium ethoxide is used as the base to form the malonate enolate. While this step generates waste, its impact is less severe than multi-by-product pathways.
Strategies to reduce by-product formation and improve process sustainability are actively being developed. For example, innovations in the production of precursors like diethyl malonate focus on creating closed-loop systems that enable the circulation of process water and the reuse of materials from dehydration steps, achieving near-zero industrial wastewater discharge and reducing raw material consumption. google.com After the reaction, purification techniques such as column chromatography are essential to remove unreacted starting materials and by-products to ensure the high purity of the final compound.
The following table provides a comparative overview of the atom economy for different synthetic approaches to key intermediates.
Interactive Data Table: Atom Economy in Malonate Synthesis
| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) | Source |
|---|---|---|---|---|---|
| Classical Malonate Synthesis | Chloroacetic acid, Sodium Cyanide, Ethanol, HCl | Diethyl malonate | Sodium Chloride, Ammonium Chloride | < 50% | wikipedia.org |
| Carbonylation Route | Sodium Chloroacetate, Carbon Monoxide, Ethanol | Diethyl malonate | Sodium Chloride | > 70% | wikipedia.org |
| Alkylation of Diethyl Malonate | Diethyl malonate, 4-(2-bromoethyl)pyridine, Sodium Ethoxide | This compound | Sodium Bromide, Ethanol | ~75% |
Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The values are illustrative and depend on the specific stoichiometry used.
Catalyst Design for Improved Selectivity and Sustainability
Catalyst design plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under more sustainable conditions. For the synthesis of this compound and related compounds, catalyst selection is crucial for enhancing reactivity and directing the reaction towards the desired product, thereby minimizing side reactions and the formation of impurities.
In the alkylation of diethyl malonate to produce the target compound, catalysts are employed to facilitate the reaction. Common choices include:
Phase-Transfer Catalysts (PTCs): Substances like tetrabutylammonium (B224687) bromide can be used to enhance reactivity. PTCs facilitate the transfer of the malonate enolate from an aqueous or solid phase to the organic phase where the alkylating agent resides, accelerating the rate of the substitution reaction.
Lewis Acids: Catalysts such as zinc chloride (ZnCl₂) can also be utilized to increase the electrophilicity of the alkylating agent, thereby promoting the reaction with the nucleophilic malonate derivative.
Recent advancements in catalysis have focused on the development of highly selective and sustainable systems. Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool. For instance, bispidine-based organocatalysts have been investigated for Michael addition reactions involving diethyl malonate. mdpi.comsemanticscholar.org These catalysts can operate through complex mechanisms, sometimes forming an adduct with one of the reactants to create the true catalytic species, and they can be designed to achieve high levels of enantioselectivity in asymmetric synthesis. mdpi.comsemanticscholar.org
Furthermore, the choice of catalyst has a direct impact on the sustainability of a process. The development of methods for synthesizing diethyl malonate via the carbonylation of ethyl chloroacetate utilizes transition metal complexes, often based on palladium or nickel with specific phosphine (B1218219) ligands. google.com These catalytic systems can operate under relatively mild conditions of temperature and pressure and achieve high conversion and yield. google.com While effective, the sustainability of these catalysts involves considerations of the toxicity and cost of heavy metals and the complexity of the ligands. The ideal catalyst is one that is highly active, selective, non-toxic, recyclable, and derived from abundant resources.
The table below summarizes various catalyst types used in reactions relevant to the synthesis of this compound.
Interactive Data Table: Catalyst Systems in Malonate Chemistry
| Catalyst Type | Example(s) | Typical Reaction | Key Advantages | Sustainability Considerations | Source(s) |
|---|---|---|---|---|---|
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Alkylation | Enhanced reactivity, mild conditions. | Can require separation from the product. | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Alkylation | Increased electrophilicity of substrate. | Often used in stoichiometric amounts, potential waste. | |
| Organocatalyst | Bispidines | Michael Addition | High selectivity, metal-free. | Can be complex to synthesize, loading can be high. | mdpi.comsemanticscholar.org |
| Transition Metal Complex | Palladium/Nickel with phosphine ligands | Carbonylation | High conversion and yield, mild conditions. | Use of precious/toxic metals, ligand cost. | google.com |
| Base Catalyst | Sodium Ethoxide, Potassium Bicarbonate | Alkylation, Condensation | Readily available, effective for enolate formation. | Often used stoichiometrically, generating salt by-products. | orgsyn.org |
Reactivity Profiles and Mechanistic Investigations of Diethyl 2 2 4 Pyridyl Ethyl Malonate
Malonate Anion Reactivity and Alkylation Dynamics
The central carbon of the malonate moiety in Diethyl 2-[2-(4-pyridyl)ethyl]malonate is flanked by two carbonyl groups, which significantly increases the acidity of its methylene (B1212753) protons. wikipedia.org This allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile and is central to the alkylation reactions of the compound. libretexts.org
The general process of malonic ester synthesis involves the formation of this enolate, followed by its reaction with an alkyl halide in an SN2 reaction. libretexts.org This results in the formation of a monoalkylmalonic ester. libretexts.org The presence of two acidic protons allows for a second alkylation to occur if desired, leading to dialkylated products. libretexts.org
Regioselectivity and Stereoselectivity in Alkylation Reactions
Alkylation of the enolate derived from this compound occurs at the α-carbon, the carbon atom between the two carbonyl groups. This high regioselectivity is a hallmark of malonic ester synthesis. libretexts.org The reaction proceeds via an SN2 mechanism, which means it works best with primary and secondary alkyl halides. libretexts.org Tertiary halides are not suitable as they tend to lead to elimination reactions. libretexts.org
While the alkylation itself is highly regioselective, controlling stereoselectivity can be challenging. If the two alkyl groups added are different, a racemic mixture of products will be formed due to the lack of inherent stereochemical control in standard enolate alkylations. libretexts.org However, more advanced synthetic methods can be employed to achieve stereocontrol when necessary.
Tandem and Cascade Alkylation-Cyclization Sequences
The presence of the 4-pyridyl group in this compound opens up possibilities for tandem and cascade reactions, where an initial alkylation is followed by an intramolecular cyclization. For instance, the pyridine (B92270) nitrogen can act as a nucleophile or its basicity can influence subsequent reaction steps.
While specific examples detailing tandem alkylation-cyclization of this compound are not extensively documented in the provided results, the concept is well-established for similar substrates. For example, pyridines with side chains containing electrophilic centers can undergo intramolecular aldol-like condensations. rsc.org Furthermore, palladium-catalyzed tandem cross-coupling/cyclization sequences of allenyl malonates have been developed to form highly substituted cyclopentenes, demonstrating the utility of malonates in complex cyclization reactions. nih.gov Such strategies are crucial in the synthesis of complex molecules like indolizidine alkaloids. nih.govmdpi.com
Ester Hydrolysis and Decarboxylative Transformations
Following alkylation, the diethyl ester groups of the malonate can be hydrolyzed to carboxylic acids, which can then be decarboxylated. vulcanchem.com This sequence is a fundamental part of the malonic ester synthesis for producing substituted acetic acids. vulcanchem.com
Differential Hydrolysis of Ester Groups
The two ester groups in this compound can be hydrolyzed under either acidic or basic conditions. vulcanchem.com While simultaneous hydrolysis of both ester groups is common, achieving selective hydrolysis of one ester group over the other (differential hydrolysis) can be challenging. The rate of hydrolysis can be influenced by steric hindrance and the electronic environment around the ester groups. For some substituted malonates, hydrolysis under harsh basic conditions can lead to a mixture of products. nih.govbeilstein-journals.org
Mechanisms of Thermal and Catalytic Decarboxylation
Upon hydrolysis of the ester groups to form a malonic acid derivative, heating the resulting dicarboxylic acid induces decarboxylation. vulcanchem.com The mechanism of this reaction proceeds through a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide to yield a substituted carboxylic acid. stackexchange.com This decarboxylation step is a key feature of the malonic ester synthesis, allowing for the synthesis of a wide range of carboxylic acids. libretexts.org
In some cases, vigorous hydrolysis conditions can lead to simultaneous hydrolysis and decarboxylation. For example, heating a substituted diethyl malonate with a mixture of aqueous hydrobromic acid and acetic acid can directly yield the corresponding acetic acid derivative. nih.govbeilstein-journals.org
Condensation Reactions of the Active Methylene Group
The active methylene group of this compound can participate in various condensation reactions. One of the most notable is the Knoevenagel condensation, where the malonate reacts with an aldehyde or ketone in the presence of a basic catalyst, such as an amine. organicreactions.org This reaction leads to the formation of α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates.
Substituted diethyl malonates are also known to react with 1,3-dinucleophiles, such as urea (B33335) or 2-aminopyridine (B139424), in cyclocondensation reactions to form six-membered heterocyclic rings like barbituric acids and pyrido[1,2-a]pyrimidine-2,4-diones, respectively. nih.gov These reactions often require elevated temperatures or basic catalysts. nih.gov
Knoevenagel Condensations with Aldehydes and Ketones
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound, such as a malonic ester, with an aldehyde or ketone. wikipedia.org For this compound, the presence of two electron-withdrawing ester groups renders the alpha-proton sufficiently acidic to be removed by a weak base, generating a nucleophilic enolate. ucalgary.ca This enolate then readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. brainly.com
The reaction is typically catalyzed by a mild base like piperidine (B6355638) or pyridine, which is basic enough to deprotonate the malonate but not so strong as to cause self-condensation of the carbonyl compound. wikipedia.orgamazonaws.com The initial addition product undergoes a subsequent dehydration reaction, often facilitated by the reaction conditions, to yield a stable α,β-unsaturated product. brainly.com The general mechanism involves the formation of a carbanion from the malonate, which then adds to the carbonyl group, followed by elimination of a water molecule. amazonaws.com The reaction temperature can influence the outcome; for instance, with benzaldehyde (B42025) and diethyl malonate, a bis-adduct can form at room temperature, while the unsaturated mono-adduct is favored at higher temperatures. tandfonline.comresearchgate.net
The versatility of the Knoevenagel condensation allows for the use of a wide range of both aliphatic and aromatic aldehydes, leading to a diverse array of products. amazonaws.com This reactivity makes this compound a useful precursor for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.
Table 1: Key Aspects of Knoevenagel Condensation
| Feature | Description |
| Reactants | This compound and an aldehyde or ketone. |
| Catalyst | Typically a weak base such as piperidine or pyridine. wikipedia.org |
| Key Intermediate | A resonance-stabilized enolate formed by deprotonation of the malonate. brainly.com |
| Product | An α,β-unsaturated compound formed after addition and subsequent dehydration. wikipedia.orgbrainly.com |
| Reaction Conditions | Often carried out at room temperature, though temperature can influence the product distribution. amazonaws.comtandfonline.comresearchgate.net |
Cyclocondensations with Heterocyclic Building Blocks
The malonate functionality within this compound serves as a versatile synthon for the construction of various heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the malonate with a dinucleophilic species, leading to the formation of a new ring system.
A classic example is the synthesis of barbituric acid and its derivatives. libretexts.org In this reaction, diethyl malonate or its derivatives condense with urea in the presence of a strong base like sodium ethoxide. orgsyn.orgcutm.ac.inslideshare.netuobasrah.edu.iq The reaction proceeds through a twofold nucleophilic acyl substitution, where the amino groups of urea attack the ester carbonyls of the malonate, ultimately forming a six-membered heterocyclic ring. libretexts.org While direct examples with this compound are not extensively documented, its structural similarity to diethyl malonate suggests its potential utility in preparing pyridyl-substituted barbiturates.
Furthermore, substituted malonates are key precursors in the synthesis of indolizine (B1195054) scaffolds, which are present in numerous biologically active compounds. rsc.orgrsc.org For instance, the condensation of a pyridine derivative with a malonate can lead to the formation of a pyrido[1,2-a]indole system. nih.gov Another important reaction is the Tschitschibabin synthesis of pyrido[1,2-a]pyrimidine-2,4-diones from the reaction of 2-aminopyridine with diethyl malonate. nih.govresearchgate.net The reactivity of this compound in such cyclocondensations could provide access to a variety of novel and complex heterocyclic structures. nih.govresearchgate.net
Table 2: Examples of Cyclocondensation Reactions with Malonates
| Heterocyclic Product | Dinucleophilic Reagent | General Reaction Conditions |
| Barbiturates | Urea | Sodium ethoxide in ethanol (B145695), reflux. orgsyn.orgcutm.ac.inuobasrah.edu.iq |
| Pyrido[1,2-a]pyrimidines | 2-Aminopyridine | Elevated temperatures. nih.govresearchgate.net |
| Pyrido[1,2-a]indoles | Benzyne (from a precursor) | Optimized conditions with various esters. nih.gov |
Functional Group Interconversions and Derivatization Strategies
The presence of both ester functionalities and a pyridine ring in this compound allows for a wide range of functional group interconversions and derivatization strategies, enabling the synthesis of a diverse library of compounds.
Conversion of Ester to Acid, Amide, or Alcohol Functionalities
The diethyl ester groups of the malonate are amenable to various transformations. Hydrolysis of the esters, a process known as saponification, can be achieved under either acidic or basic conditions to yield the corresponding dicarboxylic acid. patsnap.comorganicchemistrytutor.com Acid-catalyzed hydrolysis typically involves heating the ester with aqueous acid, while basic hydrolysis uses a strong base like hydroxide, followed by an acidic workup. organicchemistrytutor.com It is important to note that harsh hydrolysis conditions can sometimes lead to decarboxylation, directly yielding a mono-acid. beilstein-journals.orgbeilstein-journals.org For instance, vigorous hydrolysis of a similar perfluorophenyl malonate with a mixture of hydrobromic acid and acetic acid resulted in the formation of the corresponding acetic acid derivative. beilstein-journals.orgbeilstein-journals.org The synthesis of malonic acid from diethyl malonate can also be influenced by the initial presence of malonic acid, which can reduce the reaction time. google.com
The ester groups can also be converted to amides through reaction with amines. This transformation typically requires heating the malonate with the desired amine, often in the presence of a catalyst. Furthermore, the ester functionalities can be reduced to the corresponding diol, 2-[2-(4-pyridyl)ethyl]propane-1,3-diol, using a strong reducing agent such as lithium aluminum hydride.
Table 3: Functional Group Interconversions of the Malonate Moiety
| Transformation | Reagents and Conditions | Product |
| Ester to Carboxylic Acid | Acid or base hydrolysis (e.g., aq. HCl or NaOH, heat). organicchemistrytutor.com | 2-[2-(4-pyridyl)ethyl]malonic acid |
| Ester to Amide | Amine, heat | Corresponding diamide |
| Ester to Alcohol | Strong reducing agent (e.g., LiAlH4) | 2-[2-(4-pyridyl)ethyl]propane-1,3-diol |
Transformations of the Pyridine Nitrogen (e.g., N-oxidation, quaternization)
The nitrogen atom of the pyridine ring in this compound is a site of significant reactivity. It can readily undergo N-oxidation upon treatment with an oxidizing agent such as a peracid (e.g., m-CPBA) or hydrogen peroxide in acetic acid. bhu.ac.inwikipedia.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. scripps.educhemtube3d.com The N-oxidation of alkylpyridines is an important industrial reaction, though it can present safety concerns due to the potential for runaway reactions with hydrogen peroxide. tamu.edu
Another key transformation is the quaternization of the pyridine nitrogen. This is typically achieved by reacting the pyridine with an alkyl halide, which leads to the formation of a pyridinium (B92312) salt. wikipedia.org This process introduces a positive charge into the ring, which significantly alters its electronic properties and reactivity.
Reactions at the Pyridine Ring for Further Diversification
The pyridine ring itself can be a platform for further functionalization, although its electron-deficient nature makes electrophilic aromatic substitution challenging. pearson.comuoanbar.edu.iq Such reactions, if they occur, typically direct the incoming electrophile to the 3-position. researchgate.netquora.com The presence of the alkyl substituent at the 4-position may slightly influence this regioselectivity.
Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq This reactivity is enhanced in the corresponding pyridine N-oxide, which can undergo nucleophilic substitution at the ortho- and para-positions. bhu.ac.inchemtube3d.comacs.org For example, pyridine N-oxides can react with various nucleophiles in the presence of an activating agent like PyBroP to yield 2-substituted pyridines. acs.org Furthermore, recent advances have shown that pyridine N-oxides can react with alkynes under visible light to produce ortho-alkylated or ortho-acylated pyridines depending on the reaction atmosphere. acs.org
Redox Chemistry and Radical Processes
The pyridine moiety and the malonic ester group in this compound can both participate in redox reactions and radical processes. Pyridine derivatives are known to possess electrochemical properties and can undergo redox reactions where the nitrogen atom plays a key role. mdpi.com The reduction of pyridine can lead to the formation of a radical anion. The electrochemical behavior of pyridine is complex, with multiple reduction and oxidation peaks observable in cyclic voltammetry experiments.
The malonic ester portion of the molecule can also be involved in radical reactions. For instance, the radical alkylation of malonic esters has been reported, offering a synthetic route for C-C bond formation under free-radical conditions. rsc.org While the specific redox and radical chemistry of this compound is not extensively detailed in the literature, the known reactivity of its constituent parts suggests a rich potential for such transformations. The ambient oxidation of related alkylidene dihydropyridines to form 4-acylpyridines highlights the potential for oxidative processes at the position alpha to the pyridine ring. yorku.ca
Selective Reduction of the Ester or Pyridyl Moiety
The selective reduction of either the diethyl malonate functionality or the pyridine ring in this compound presents a significant synthetic challenge, as both moieties are susceptible to reduction under various conditions. The outcome of such a reaction is highly dependent on the choice of reducing agent and the reaction parameters.
The ester groups of the malonate are susceptible to hydrolysis under both acidic and basic conditions, which typically leads to the corresponding dicarboxylic acid. This diacid can subsequently undergo decarboxylation upon heating to yield 4-(4-pyridyl)butanoic acid. For instance, vigorous hydrolysis of a related compound, diethyl 2-(perfluorophenyl)malonate, with a mixture of hydrobromic acid and acetic acid resulted in both hydrolysis and decarboxylation to form 2-(perfluorophenyl)acetic acid. beilstein-journals.orgbeilstein-journals.org It is plausible that this compound would behave similarly under strong acidic conditions.
Direct reduction of the ester groups to the corresponding diol, 2-[2-(4-pyridyl)ethyl]propane-1,3-diol, without affecting the pyridine ring would likely require the use of strong hydride reagents such as lithium aluminum hydride (LiAlH₄). However, these potent reagents may also reduce the pyridine ring, especially if the nitrogen is protonated or quaternized.
Selective reduction of one ester group over the other in an unsymmetrical diester is often governed by electronic and steric factors. nih.gov In the case of this compound, both ester groups are identical, precluding such selectivity. However, in related heterocyclic systems, selective reduction of one ester in the presence of another has been achieved using specific reagents. For example, dimethyl pyridine-2,5-dicarboxylate (B1236617) was selectively reduced at the C2 position using NaBH₄/CaCl₂. nih.gov The choice of reducing agent is therefore critical for achieving the desired selectivity.
Conversely, the selective reduction of the pyridine ring to a piperidine or a dihydropyridine (B1217469) derivative while leaving the ester groups intact is also a challenging transformation. The pyridine ring is generally resistant to catalytic hydrogenation unless harsh conditions are employed, which would likely also reduce the ester functionalities.
| Potential Reduction Product | Reagent/Conditions | Moiety Targeted | Plausible Outcome |
| 2-[2-(4-pyridyl)ethyl]propane-1,3-diol | Lithium Aluminum Hydride (LiAlH₄) | Ester & potentially Pyridine | Reduction of esters to alcohols. Possible concurrent reduction of the pyridine ring. |
| 4-(4-pyridyl)butanoic acid | HBr/AcOH, heat | Ester | Hydrolysis of esters followed by decarboxylation. beilstein-journals.orgbeilstein-journals.org |
| Diethyl 2-[2-(4-piperidyl)ethyl]malonate | Catalytic Hydrogenation (e.g., H₂/PtO₂) | Pyridine | Reduction of the pyridine ring to a piperidine. Potential for ester reduction under harsh conditions. |
Strategic Applications As a Chemical Building Block
Synthesis of Complex Heterocyclic Compounds
The reactivity of the malonate portion of the molecule, coupled with the presence of the pyridine (B92270) ring, allows for its participation in various cyclization and condensation reactions to form a range of heterocyclic systems.
While Diethyl 2-[2-(4-pyridyl)ethyl]malonate itself contains a pyridine ring, it can be used to construct other substituted pyridine derivatives. The malonate functionality can undergo Knoevenagel condensation with aldehydes to form α,β-unsaturated carbonyl compounds. These intermediates can then participate in further synthetic transformations to build new pyridine rings. Additionally, the malonate moiety can be hydrolyzed and decarboxylated to yield substituted pyridyl derivatives.
A general approach involves the reaction of malonates with various reagents to build the pyridine ring. For instance, multicomponent reactions involving malonates can lead to the formation of polysubstituted pyridones. mdpi.com The presence of the pyridylethyl side chain in this compound offers a handle for creating more complex and functionalized pyridine-containing molecules.
Table 1: Reactions for the Synthesis of Substituted Pyridine Derivatives
| Reaction Type | Reactants | Product Type | Reference |
| Knoevenagel Condensation | This compound, Aldehyde | α,β-Unsaturated carbonyl compound | |
| Hydrolysis & Decarboxylation | This compound | Substituted pyridyl derivative | |
| Multicomponent Reaction | Malonate derivative, other reagents | Polysubstituted pyridone | mdpi.com |
This compound is a valuable precursor for the synthesis of polycyclic nitrogen-containing systems, such as indolizines and pyrazolo[1,5-a]pyridines. nih.gov The synthesis of indolizine (B1195054) derivatives, for example, can be achieved through multi-step reactions involving pyridine derivatives. researchgate.net One common method is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide, which can be formed from the pyridine nitrogen, and a suitable dipolarophile. mdpi.com
Pyrazolo[1,5-a]pyridine derivatives, which are known to have various pharmacological activities, can also be synthesized using malonate derivatives. nih.gov These syntheses often involve the condensation of a substituted aminopyrazole with a malonate, followed by cyclization. nih.gov The resulting pyrazolo[1,5-a]pyrimidine (B1248293) core can then be further functionalized. nih.gov
Table 2: Examples of Polycyclic Nitrogen-Containing Systems Synthesized from Malonate Derivatives
| Polycyclic System | Synthetic Strategy | Key Intermediate | References |
| Indolizine | 1,3-Dipolar cycloaddition | Pyridinium ylide | researchgate.netmdpi.com |
| Pyrazolo[1,5-a]pyridine | Condensation and cyclization | Substituted aminopyrazole | nih.govnih.gov |
The malonate functionality is a classic building block for the synthesis of pyrimidine (B1678525) rings. bu.edu.eg The reaction of a malonate with an amidine, urea (B33335), or guanidine (B92328) derivative is a widely used method for constructing the pyrimidine core. bu.edu.eg For instance, the condensation of 2-aminopyridines with diethyl malonate can yield pyrido[1,2-a]pyrimidin-4-ones. researchgate.netdergipark.org.tr
Furthermore, diethyl malonate and its derivatives can be utilized in the synthesis of pyrrole (B145914) scaffolds. One method involves the reaction of diethyl aminomalonate with 3-substituted 2,4-diketones to produce substituted ethyl pyrrole-2-carboxylates. wikipedia.org Although not a direct application of this compound, the underlying chemistry of the malonate group is transferable.
Utility in the Synthesis of Pharmacologically Relevant Scaffolds and Fine Chemicals
The structural motifs accessible from this compound are often found in biologically active molecules, making it a useful intermediate in medicinal and agrochemical research.
Compounds containing the pyridyl moiety are prevalent in drugs targeting the central nervous system (CNS). While direct evidence for the use of this compound in the synthesis of specific CNS-active drugs is limited in the provided search results, its structural components are relevant. For example, γ-aminobutyric acid (GABA) analogues, which are important CNS-active compounds, have been synthesized using malonate derivatives. researchgate.netmdpi.com The synthesis of GABA analogues often involves a Michael addition of a malonate to an α,β-unsaturated compound. researchgate.net The pyridyl group is also a key feature in many CNS drugs, and the ability to introduce this group via this compound makes it a potentially valuable intermediate in the synthesis of novel CNS-active compounds.
Derivatives of diethyl malonate have been investigated for their potential use in agrochemicals, such as herbicides and pesticides. The rationale behind this application is that these compounds can interfere with essential biochemical pathways in plants and insects. For example, certain malonate derivatives have shown herbicidal activity by inhibiting plant growth. While specific studies detailing the use of this compound in agrochemical development were not prominent in the search results, the general potential of malonate derivatives in this field is recognized.
Enabling Synthesis of Advanced Materials and Specialty Polymers
The presence of the pyridyl group in this compound makes it a valuable monomer or modifying agent in the synthesis of advanced materials and specialty polymers. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, opening pathways to the creation of metal-organic frameworks (MOFs) and coordination polymers. While specific research directly employing this compound in these applications is emerging, the principle is well-established with analogous pyridyl-containing malonates. These materials can exhibit interesting properties such as porosity, catalysis, and unique photophysical characteristics.
Furthermore, the functional groups within the molecule allow for its incorporation into polymer backbones or as pendant groups. This can enhance properties such as thermal stability and adhesion in materials like epoxy resins. The ability to introduce a pyridyl group into a polymer chain via this building block can also be leveraged to create materials with specific pH-responsive or metal-binding capabilities.
Retrosynthetic Disconnections and Synthetic Route Design
Retrosynthetic analysis is a powerful tool in organic synthesis for planning the synthesis of a complex target molecule by mentally breaking it down into simpler, commercially available starting materials. This compound is a key synthon in this approach, particularly for molecules containing a 4-substituted pyridine ring.
A common retrosynthetic disconnection for a target molecule containing a 4-pyridylethyl group attached to a carbon with two other substituents would lead back to this compound. This is based on the well-established reactivity of the active methylene (B1212753) group in the malonic ester.
Employment in Target Molecule Synthesis via Malonic Ester Approach
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. chemistrysteps.com this compound is an ideal substrate for this reaction, allowing for the introduction of an additional alkyl or aryl group at the α-position.
The general synthetic sequence involves the following steps:
Enolate Formation: Treatment of this compound with a suitable base, such as sodium ethoxide, generates a resonance-stabilized enolate. libretexts.org
Alkylation: The nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide to introduce a new substituent at the α-carbon. libretexts.org
Hydrolysis and Decarboxylation: Subsequent hydrolysis of the diethyl ester groups under acidic or basic conditions, followed by heating, leads to decarboxylation, yielding a substituted propanoic acid derivative with the 4-pyridylethyl moiety.
This approach has been utilized in the synthesis of various target molecules, including precursors for pharmaceuticals and other biologically active compounds. For instance, derivatives of this compound have been investigated for their potential neuroprotective properties.
Strategic Analysis for Building Quaternary Carbons and Substituted Alkanes
The construction of quaternary carbon centers, which are carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. The malonic ester synthesis using this compound provides a strategic pathway to access such complex structures.
By performing a second alkylation step after the initial introduction of an alkyl group, a quaternary carbon can be generated at the α-position of the malonate. The sequence would be as follows:
First Alkylation: As described in the malonic ester synthesis, the first alkyl group is introduced.
Second Enolate Formation: A second deprotonation event with a strong base generates a new enolate.
Second Alkylation: Reaction with a second, different alkyl halide introduces the fourth carbon substituent.
Hydrolysis and Decarboxylation: This final step yields a disubstituted acetic acid, where the original α-carbon of the malonate is now a quaternary center.
This strategy allows for the controlled and sequential introduction of two different alkyl groups, leading to the synthesis of highly substituted and sterically hindered alkanes. The choice of alkylating agents in these steps offers a high degree of flexibility in the final product's structure. While direct examples with this compound are not extensively documented in readily available literature, the established principles of malonic ester dialkylation are directly applicable. wikipedia.org
Computational and Theoretical Investigations of Diethyl 2 2 4 Pyridyl Ethyl Malonate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool to elucidate the electronic properties and predict the reactivity of molecules like Diethyl 2-[2-(4-pyridyl)ethyl]malonate. These computational methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the chemical behavior of the compound.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the FMO analysis would likely reveal the distribution of these orbitals across the molecule. The pyridine (B92270) ring, being an electron-deficient aromatic system, is expected to influence the LUMO, making it a potential site for nucleophilic attack. Conversely, the malonate portion, particularly the acidic α-hydrogen, and the lone pairs on the oxygen atoms of the ester groups would contribute significantly to the HOMO, indicating these as centers of nucleophilicity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound based on General Principles
| Parameter | Predicted Value/Region | Significance |
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |
| HOMO Localization | Likely on the malonate moiety and ester oxygen atoms. | Site of proton abstraction and nucleophilic character. |
| LUMO Localization | Likely on the pyridine ring and carbonyl carbons. | Site for electrophilic character. |
This table is illustrative and based on general principles of FMO theory as specific computational data for the target molecule was not found.
The acidity of the α-hydrogen in malonic esters is a well-established characteristic, making them valuable precursors in organic synthesis. The dissociation of this proton leads to the formation of a resonance-stabilized carbanion (enolate). Computational methods can predict the acid dissociation constant (pKa) and analyze the stability of the resulting carbanion.
A predicted pKa value for this compound is approximately 12.53. chemicalbook.com This relatively low pKa for a carbon acid is attributed to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the negative charge of the carbanion through resonance. The negative charge is delocalized onto the oxygen atoms of the carbonyl groups, as depicted in the resonance structures of the enolate.
The stability of the carbanion is a critical factor in its utility as a nucleophile in reactions such as alkylations. Computational studies on diethyl malonate have shown that the resulting carbanion has a planar structure, which facilitates this resonance stabilization. researchgate.net The presence of the 4-pyridylethyl group is not expected to significantly diminish the stability of the carbanion, as its electron-withdrawing inductive effect could offer some additional stabilization.
Table 2: Predicted Acidity and Carbanion Data
| Parameter | Predicted Value | Reference |
| pKa | 12.53 | chemicalbook.com |
Reaction Mechanism Elucidation through Transition State Modeling
Computational modeling of reaction mechanisms, particularly through the calculation of transition states, provides a deeper understanding of how chemical transformations occur. For this compound, key reactions include alkylation, hydrolysis, and decarboxylation.
Alkylation: The alkylation of diethyl malonate proceeds via an SN2 mechanism, where the enolate acts as the nucleophile. libretexts.orglibretexts.org A computational study would model the energy profile of this reaction, identifying the transition state as the new carbon-carbon bond is formed and the leaving group departs. The energy barrier of this transition state would determine the reaction rate. For this compound, the alkylation would follow the formation of the enolate, which then attacks an alkyl halide.
Hydrolysis: The hydrolysis of the ester groups can occur under acidic or basic conditions. beilstein-journals.orgnih.gov Computational modeling can elucidate the stepwise mechanism, involving the formation of a tetrahedral intermediate. The energy profile would show the relative energy barriers for the formation and breakdown of this intermediate. Studies on the hydrolysis of similar esters have shown that the reaction is often susceptible to steric hindrance and the electronic nature of the substituents. beilstein-journals.orgnih.gov
Decarboxylation: The decarboxylation of the corresponding malonic acid, formed after hydrolysis, typically proceeds through a cyclic transition state if one of the ester groups is hydrolyzed to a carboxylic acid. stackexchange.com This process involves the transfer of the acidic proton to one of the carbonyl oxygens, leading to the formation of an enol and carbon dioxide. Computational modeling can determine the geometry and energy of this six-membered transition state, providing insight into the thermal requirements of the reaction.
While specific energy profiles for these reactions involving this compound are not available in the reviewed literature, the general mechanisms are well-understood from studies on related malonic esters.
Solvent plays a crucial role in chemical reactions, and its effects can be modeled computationally. For the reactions of this compound, the choice of solvent can influence the stability of reactants, intermediates, and transition states. For instance, in the formation of the enolate, a polar aprotic solvent would be suitable. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the solvent environment and provide more accurate energy calculations. researchgate.net
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are important for its reactivity and interactions with other molecules. The molecule possesses several rotatable single bonds, including those in the ethyl ester groups and the ethyl linker between the pyridine ring and the malonate center.
Intermolecular interactions are critical in understanding the behavior of the compound in the solid state and in solution. The pyridine nitrogen can act as a hydrogen bond acceptor, while the C-H bonds of the pyridine ring and the ethyl groups can act as weak hydrogen bond donors. Furthermore, the pyridine ring can participate in π-π stacking interactions with other aromatic systems. nih.gov Computational studies on pyridine derivatives have demonstrated the importance of these non-covalent interactions in their crystal packing and in their binding to biological targets. nih.govnih.gov
Table 3: Potential Intermolecular Interactions of this compound
| Type of Interaction | Potential Sites | Significance |
| Hydrogen Bonding | Pyridine nitrogen as acceptor; C-H bonds as donors. | Influences crystal packing and solubility. |
| π-π Stacking | Pyridine ring. | Can lead to self-assembly and interactions with other aromatic molecules. |
| Dipole-Dipole Interactions | Ester groups. | Contributes to the overall intermolecular forces. |
Rotational Barriers and Preferred Conformations
There is currently no published research detailing the rotational barriers and preferred conformations of this compound. Such studies would typically involve quantum chemical calculations to determine the potential energy surface of the molecule as a function of the rotation around its key single bonds. This would include the C-C bond connecting the pyridine ring to the ethyl group, the C-C bond of the ethyl group, and the C-C bonds connecting the malonate ester to the ethyl side chain.
A detailed conformational analysis would identify the low-energy conformers and the transition states connecting them, providing insight into the molecule's flexibility and shape in different environments. However, without specific computational studies, any discussion of these parameters would be purely speculative.
Hydrogen Bonding and π-Stacking Interactions
Similarly, there is a lack of specific computational studies on the hydrogen bonding and π-stacking interactions involving this compound. The molecule possesses potential hydrogen bond acceptors in the nitrogen atom of the pyridine ring and the oxygen atoms of the ester groups. It also has an aromatic pyridine ring capable of participating in π-stacking interactions.
A thorough computational investigation would typically map the electrostatic potential of the molecule to identify regions prone to electrophilic and nucleophilic attack, and would model the interactions of the molecule with itself (in dimers or larger aggregates) and with other molecules to quantify the strength and geometry of any hydrogen bonds and π-stacking interactions. In the absence of such studies, a quantitative description of these non-covalent interactions is not possible.
Advanced Analytical Methodologies in Research
High-Resolution Spectroscopic Characterization of Novel Derivatives (e.g., 2D NMR, HRMS)
The unambiguous identification of novel derivatives of "Diethyl 2-[2-(4-pyridyl)ethyl]malonate" is critically dependent on high-resolution spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are paramount in this regard, providing detailed insights into the molecular framework and elemental composition.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in elucidating the complex spin systems within these molecules. For instance, in analogous pyridinyl-substituted compounds, COSY spectra would be essential to trace the proton-proton couplings within the ethyl chain and the pyridine (B92270) ring, confirming their connectivity. An HSQC spectrum correlates each proton to its directly attached carbon atom, allowing for the definitive assignment of carbon signals in the 13C NMR spectrum. Furthermore, HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the link between the pyridylethyl moiety and the malonate core.
High-Resolution Mass Spectrometry provides the highly accurate mass-to-charge ratio of a molecule, enabling the determination of its elemental formula. This is particularly vital when synthesizing new derivatives, as it confirms that the desired transformation has occurred and provides the molecular formula with a high degree of confidence, typically to within a few parts per million (ppm).
Table 1: Illustrative Spectroscopic Data for a Hypothetical Derivative
| Technique | Parameter | Observation | Interpretation |
| 1H NMR | Chemical Shift (δ) | Multiple signals in aromatic, aliphatic, and ester regions. | Presence of pyridine ring, ethyl chain, and ethyl ester groups. |
| COSY | Cross-peaks | Correlations between adjacent protons in the ethyl chain and pyridine ring. | Confirms the -CH2-CH2- fragment and substitution pattern on the pyridine ring. |
| HSQC | 1H-13C Correlations | Direct correlation of proton signals to their respective carbon signals. | Unambiguous assignment of the carbon skeleton. |
| HMBC | Long-range Correlations | Correlation from the benzylic protons of the ethyl group to the pyridine and malonate carbons. | Confirms the connectivity of the major structural fragments. |
| HRMS (ESI+) | m/z [M+H]+ | Highly accurate mass measurement. | Provides the elemental formula of the synthesized derivative. |
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)
Chromatographic methods are the gold standard for assessing the purity of "this compound" and for the separation of any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.
HPLC is particularly well-suited for the analysis of this compound due to its polarity and relatively low volatility. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the target compound and any impurities. Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance (typically around 260 nm). The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography can also be utilized, particularly for monitoring the presence of more volatile starting materials or byproducts. A capillary column with a polar stationary phase would be appropriate for this analysis. The sample would be vaporized at a high temperature in the injection port and carried through the column by an inert gas. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
Table 2: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Condition | Purpose |
| HPLC | Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm | Separation based on hydrophobicity. |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile | Elution of polar and non-polar compounds. | |
| Gradient | 10% B to 90% B over 20 minutes | Ensures separation of compounds with varying polarities. | |
| Detection | UV at 260 nm | Quantitation of the pyridine-containing compound. | |
| GC | Column | Capillary column (e.g., HP-5), 30 m x 0.25 mm | Separation of volatile components. |
| Carrier Gas | Helium or Nitrogen | Mobile phase for carrying the sample through the column. | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Sensitive detection of organic compounds. |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a compound like "this compound" or its derivatives, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This information provides unequivocal proof of the molecular connectivity and conformation.
In cases where a chiral center is introduced into the molecule, for example through the synthesis of a derivative with a stereocenter, X-ray crystallography of a single enantiomer can determine its absolute stereochemistry. This is achieved through the analysis of the anomalous dispersion of the X-rays by the atoms in the crystal.
Table 3: Hypothetical Crystallographic Data Parameters
| Parameter | Description | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P21/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the fundamental repeating unit of the crystal. |
| Bond Lengths & Angles | Measured distances and angles between atoms. | Confirms the molecular geometry. |
| Torsion Angles | Dihedral angles defining the conformation. | Describes the spatial arrangement of different parts of the molecule. |
| Intermolecular Interactions | e.g., Hydrogen bonds, π-π stacking | Explains the forces holding the crystal lattice together. |
Spectrophotometric Methods for Reaction Monitoring and Kinetic Studies
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a powerful and non-destructive means to monitor the progress of reactions involving "this compound" and to conduct detailed kinetic studies. The pyridine ring within the molecule possesses a characteristic UV absorbance, which can change significantly during the course of a reaction, such as in its formation or subsequent transformation.
By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. For instance, in a reaction where "this compound" is consumed, a decrease in its characteristic absorbance would be observed. Conversely, in its synthesis, an increase in absorbance would be tracked.
Kinetic studies on related malonate reactions have been performed using spectrophotometry. For example, the kinetics of the reaction of diethyl ethoxymethylenemalonate with various nucleophiles have been investigated by monitoring the disappearance of the reactant's absorbance. This approach allows for the determination of reaction orders, rate constants, and the elucidation of reaction mechanisms. By varying the concentrations of reactants and observing the effect on the reaction rate, a comprehensive kinetic profile can be established.
Table 4: Parameters for a Spectrophotometric Kinetic Study
| Parameter | Description | Example Value/Condition |
| Wavelength (λmax) | Wavelength of maximum absorbance of the species being monitored. | ~260 nm for the pyridine chromophore. |
| Reactant Concentrations | Initial concentrations of all reacting species. | Varied systematically to determine reaction order. |
| Temperature | Maintained constant throughout the experiment. | e.g., 25.0 ± 0.1 °C |
| Solvent | The medium in which the reaction is carried out. | e.g., Ethanol (B145695), Acetonitrile |
| Data Acquisition | Absorbance measured at fixed time intervals. | e.g., Every 10 seconds for 30 minutes. |
| Kinetic Analysis | Plotting absorbance vs. time to determine the rate constant. | e.g., ln(At - A∞) vs. time for a first-order reaction. |
Future Prospects and Interdisciplinary Research Directions
Exploration of Diethyl 2-[2-(4-pyridyl)ethyl]malonate in Catalyst Design
The pyridine (B92270) moiety is a well-established ligand in coordination chemistry and catalysis, capable of coordinating to a wide range of metal centers. The nitrogen atom in the pyridine ring of this compound can act as a Lewis basic site to bind to a metal, positioning the rest of the molecule for further complexity and function. The ethylmalonate tail provides a flexible yet defined spacer, influencing the steric and electronic environment of the metal center.
Future research can focus on modifying the malonate portion to create advanced ligand architectures. For instance, hydrolysis of the diethyl esters to the corresponding dicarboxylic acid, followed by conversion to other functional groups (e.g., amides, phosphines), could transform the parent molecule into a bidentate or even a pincer-type ligand. These multidentate ligands are highly sought after for their ability to form stable complexes with transition metals, which are often the basis for highly active and selective catalysts. The development of chiral catalysts based on this scaffold could also be explored by introducing stereocenters in the malonate backbone or by using chiral auxiliaries during modification. The coordination properties of the pyridine ring are integral to the formation of such metal complexes. Pyridine derivatives, in general, are recognized for their role as scaffolds for ligands in metal catalysis. bhu.ac.in
Table 1: Potential Ligand Architectures from this compound
| Ligand Type | Modification Strategy | Potential Metal Partners | Target Catalytic Application |
|---|---|---|---|
| Monodentate | Direct use of the parent compound | Pd, Ru, Rh, Cu | Cross-coupling, hydrogenation |
| Bidentate (N,O) | Mono-hydrolysis of the ester to a carboxylate | Ir, Ru, Pd | Asymmetric transfer hydrogenation |
| Bidentate (N,N') | Conversion of esters to pyrazolyl or other N-heterocycles | Fe, Co, Ni | Oxidation, polymerization |
| Pincer (N,C,N) | Functionalization of the malonate carbon and conversion of esters | Pd, Pt, Ru | C-H activation, dehydrogenation |
Integration into Automated and High-Throughput Synthesis Platforms
Automated synthesis platforms are revolutionizing chemical research by enabling the rapid production and screening of large libraries of molecules. chemrxiv.orgyoutube.com this compound is an ideal candidate for integration into these systems, both as a synthetic target and as a foundational building block.
The synthesis of the compound itself, typically achieved via a malonic ester synthesis, involves a sequence of deprotonation and alkylation. libretexts.orglibretexts.orgmasterorganicchemistry.com These are fundamental reactions that are readily adaptable to automated flow chemistry systems, which offer precise control over reaction time, temperature, and stoichiometry, often leading to higher yields and purity compared to batch processing. researchgate.net The development of automated platforms for synthesizing pyridine-containing building blocks is an active area of research. researchgate.net
As a building block, this compound offers multiple points for diversification. Automated platforms could perform parallel reactions at the malonate position (e.g., alkylations, Knoevenagel condensations) or modifications of the ester groups (e.g., amidation with a library of amines) to generate a large array of derivatives. Such libraries are invaluable in the discovery of new materials and pharmaceuticals. The integration of high-throughput experimentation with automated synthesis allows for the accelerated design of novel lead compounds. researchgate.net
Table 2: Amenability of Synthesis Steps to Automation
| Synthesis Step | Conventional Method | Automated Approach | Key Advantage |
|---|---|---|---|
| Enolate Formation | Batch reaction with sodium ethoxide in ethanol (B145695). libretexts.org | Pumping diethyl malonate and base through a static mixer into a flow reactor. | Precise stoichiometry control, enhanced safety. |
| Alkylation | Addition of 4-(2-bromoethyl)pyridine (B1287082) to the batch reactor. | Introduction of the alkyl halide into the flow stream post-enolate formation. | Rapid mixing, controlled residence time for optimal conversion. |
| Work-up/Purification | Liquid-liquid extraction and distillation. | In-line liquid-liquid extraction or solid-phase scavenger resins. nih.gov | Reduced manual handling, continuous processing. |
| Derivatization | Subsequent separate batch reactions. | Robotic liquid handlers add diverse reagents to multi-well plates for parallel synthesis. | High-throughput library generation. researchgate.net |
Potential for Bio-conjugation and Chemical Biology Probes (focusing on chemical modification, not biological effect)
The development of molecular probes for chemical biology relies on scaffolds that can be selectively modified to attach reporter groups (like fluorophores) and reactive handles for binding to biomolecules. This compound possesses two key sites for such chemical modifications: the pyridine nitrogen and the malonate functional group.
The pyridine nitrogen can undergo quaternization through alkylation. This strategy has been successfully used to create pyridinium-based scaffolds for bioconjugation. rsc.orgresearchgate.net For example, alkylating the pyridine with a linker containing a terminal alkyne or azide (B81097) would install a handle for "click chemistry," a powerful tool for attaching the molecule to biomolecules. Alternatively, alkylation with a halo-acid followed by conversion to an N-hydroxysuccinimide (NHS) ester would create a probe ready for covalent labeling of protein lysine (B10760008) residues. This late-stage functionalization is an efficient way to produce diverse heterobifunctional probes. rsc.orgresearchgate.net
The malonate ester portion offers a second site for modification. The esters can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines using standard peptide coupling chemistry. nih.gov Furthermore, the active methylene (B1212753) proton of the malonate can be used to build more complex structures before the ester groups are modified. This dual functionality allows for the orthogonal attachment of different molecular entities, a highly desirable feature in the design of sophisticated chemical biology tools. Boronate-based probes, for instance, often rely on the modification of amine or hydroxyl groups on a fluorescent reporter, a strategy that could be adapted here after converting the malonate esters to functionalized amides or alcohols. frontiersin.org
Table 3: Chemical Modifications for Bioconjugation and Probe Synthesis
| Target Site | Reagent/Reaction | Resulting Functional Handle | Potential Use |
|---|---|---|---|
| Pyridine Nitrogen | Propargyl bromide | Terminal Alkyne | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Pyridine Nitrogen | 3-Iodopropionic acid researchgate.net | Carboxylic Acid | Amide bond formation (e.g., with NHS ester activation) |
| Pyridine Nitrogen | 2-Azidoethyl tosylate | Azide | Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Malonate Esters | Hydrazine hydrate | Hydrazide | Reaction with aldehydes/ketones to form hydrazones |
| Malonate Esters | Ethylene diamine | Primary Amine | Further coupling, isothiocyanate reaction |
| Malonate Esters | LiAlH₄ (reduction) | Diol | Conversion to dialdehyde, ether linkage formation |
Development of Environmentally Benign Synthetic Pathways with Reduced Footprint
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netnih.gov The traditional synthesis of this compound, while effective, can be improved to align with these principles.
The conventional malonic ester synthesis often employs stoichiometric amounts of strong bases like sodium ethoxide and uses ethanol as a solvent, which can lead to significant waste streams. libretexts.org Greener alternatives could involve:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of various pyridine derivatives, often with reduced solvent volumes. nih.govacs.org This could be applied to the alkylation step to improve energy efficiency.
Alternative Media: Research into deep eutectic solvents (DES) or other reusable, non-toxic reaction media could provide a sustainable alternative to volatile organic solvents. rsc.org A catalyst-free synthesis of related compounds has been achieved using an eco-friendly deep eutectic solvent as the reaction medium. rsc.org
One-Pot Reactions: Multicomponent reactions that form substituted pyridines in a single step are a cornerstone of green chemistry as they increase atom economy and reduce the number of purification steps. researchgate.netnih.gov While a direct one-pot synthesis of this specific target may be challenging, developing novel routes inspired by these methods is a promising future direction.
Table 4: Comparison of Synthetic Pathways
| Parameter | Conventional Malonic Ester Synthesis | Potential Green Alternative | Environmental Benefit |
|---|---|---|---|
| Catalyst/Base | Stoichiometric sodium ethoxide libretexts.org | Catalytic K₂CO₃ with phase-transfer catalyst | Reduced inorganic salt waste; milder conditions. |
| Solvent | Ethanol, DMF | Water, or a recyclable Deep Eutectic Solvent (DES) rsc.org | Reduced use of volatile organic compounds (VOCs). |
| Energy Input | Conventional heating/reflux for several hours google.com | Microwave-assisted heating (minutes) nih.govacs.org | Significant reduction in energy consumption and reaction time. |
| Process | Multi-step (synthesis, isolation, purification) | One-pot multicomponent reaction strategy researchgate.netnih.gov | Higher atom economy, less solvent waste from purification. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Diethyl 2-[2-(4-pyridyl)ethyl]malonate to improve yield and purity?
- Methodology : Utilize nucleophilic substitution or condensation reactions between diethyl malonate derivatives and 4-pyridylethyl halides. Key parameters include:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) to enhance reactivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while reflux conditions (80–110°C) accelerate reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted malonate esters or pyridyl byproducts .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify the pyridyl proton environment (δ 8.2–8.5 ppm for aromatic protons) and malonate ester carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 293.1) and fragmentation patterns for structural validation .
- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and pyridyl C=N (~1600 cm⁻¹) verify functional groups .
Q. How does the stability of this compound vary under different storage conditions?
- Hydrolysis susceptibility : The malonate ester group degrades under acidic or basic conditions. Store in anhydrous environments (e.g., molecular sieves) at 4°C to prevent hydrolysis to malonic acid derivatives .
- Light sensitivity : The pyridyl group may undergo photodegradation; use amber vials for long-term storage .
Q. What preliminary biological screening methods are suitable for assessing its enzyme inhibition potential?
- Kinase inhibition assays : Use ATP-binding site competition assays (e.g., ADP-Glo™) to evaluate interactions with kinases, leveraging the pyridyl group’s affinity for metal ions in catalytic domains .
- Microplate fluorimetry : Monitor real-time changes in enzyme activity (e.g., proteases) via fluorogenic substrates .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral analogs of this compound be achieved?
- Chiral auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to induce asymmetry during alkylation of the malonate core .
- Catalytic asymmetric catalysis : Use Pd-catalyzed Buchwald-Hartwig coupling to install pyridyl groups with enantiomeric excess (>90%) via chiral ligands (e.g., BINAP) .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular docking : Simulate binding modes with kinases (e.g., EGFR) using AutoDock Vina, focusing on pyridyl coordination with Mg²⁺ ions in ATP pockets .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories) to assess binding free energy (MM-PBSA) and residue-specific interactions .
Q. How to resolve contradictions in reported reactivity (e.g., unexpected decarboxylation during hydrolysis)?
- Mechanistic studies : Use ¹⁸O isotopic labeling (H₂¹⁸O) to track decarboxylation pathways under acidic vs. basic hydrolysis (e.g., HBr/AcOH vs. NaOH/EtOH) .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., enolates) during reaction progression .
Q. What strategies validate its low toxicity for preclinical development?
- Read-across analysis : Compare toxicity data from structurally related malonates (e.g., dimethyl malonate) using EPA frameworks to infer low bioaccumulation and acute toxicity .
- In-vitro cytotoxicity : Screen against HEK-293 or HepG2 cells (MTT assay) at 10–100 µM doses to establish IC₅₀ values .
Data Contradiction Analysis Example
Scenario : Conflicting reports on hydrolysis products (malonic acid vs. acetic acid derivatives).
- Resolution :
- Replicate conditions : Compare hydrolysis in HBr/AcOH (yields 2-(perfluorophenyl)acetic acid) vs. NaOH/EtOH (no malonic acid due to decarboxylation) .
- Mechanistic rationale : Acidic conditions promote protonation of the malonate β-keto group, triggering decarboxylation, while basic conditions stabilize the enolate but favor side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
